molecular formula C17H14N2O6S2 B2465364 4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid CAS No. 301688-80-2

4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B2465364
CAS No.: 301688-80-2
M. Wt: 406.43
InChI Key: DDHULUGLYLPFHQ-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid (hereafter referred to as Compound A) is a thiazolidinone-indole hybrid with a carboxylic acid-functionalized side chain. Its structure features:

  • A Z-configured exocyclic double bond linking the indole and thiazolidinone moieties.
  • A butanoic acid side chain at the thiazolidinone N3 position, contributing to solubility and bioactivity .

Molecular Formula: C₁₈H₁₅N₂O₆S₂ Average Mass: ~434.43 g/mol (estimated based on analogues) Key Functional Groups: Thioxo-thiazolidinone, indolylidene, carboxylic acid.

Properties

IUPAC Name

4-[(5Z)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S2/c20-11(21)6-3-7-18-16(25)14(27-17(18)26)13-9-4-1-2-5-10(9)19(15(13)24)8-12(22)23/h1-2,4-5H,3,6-8H2,(H,20,21)(H,22,23)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHULUGLYLPFHQ-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid represents a novel class of bioactive molecules combining thiazolidine and indole motifs. This structure is significant in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

The molecular formula of the compound is C18H16N2O6S3C_{18}H_{16}N_{2}O_{6}S_{3} with a molecular weight of approximately 452.5 g/mol. The compound features a complex structure that allows for various interactions with biological targets.

PropertyValue
Molecular FormulaC18H16N2O6S3
Molecular Weight452.5 g/mol
IUPAC Name4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
InChI KeyLIYGDGBHLCOUGM-YPKPFQOOSA-N

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone, including those with indole structures, exhibit significant antimicrobial properties. For instance, a related compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin . The minimal inhibitory concentration (MIC) values for these compounds were notably low, indicating strong efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedMIC (μM)
Compound 5dStaphylococcus aureus37.9 - 113.8
Compound 5gEscherichia coli<100
Compound 5kPseudomonas aeruginosa<100

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Certain derivatives demonstrated IC50 values in the micromolar range (<10 μM), indicating potent cytotoxicity against rapidly dividing cells such as A549 lung cancer cells . The selectivity towards cancerous cells over normal fibroblasts suggests a promising therapeutic index.

Table 2: Cytotoxicity Data

CompoundCell Line TestedIC50 (μM)
Compound 3cA549 (lung cancer)<10
Compound 3gFibroblasts>10
Compound 3kMCF7 (breast cancer)<10

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It likely modulates enzyme activity and receptor interactions, leading to disrupted cellular processes essential for survival and proliferation . The thiazolidine ring structure is particularly noted for its role in inhibiting key enzymes involved in inflammation and tumor growth.

Case Studies

In a study evaluating the antimicrobial effects of similar thiazolidinone derivatives, researchers found that compounds with indole fragments had enhanced activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential application of such compounds in treating infections caused by antibiotic-resistant bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Table 1: Structural and Physicochemical Properties
Compound Name / ID Molecular Formula Substituent R (Indole N1) Substituent R' (Butanoic Acid Chain) Key Differences vs. Compound A
Compound A (Target) C₁₈H₁₅N₂O₆S₂ -CH₂COOH -COOH Reference compound
4-[(5Z)-5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]butanoic acid C₁₆H₁₄N₂O₄S₂ -CH₃ -COOH Methyl instead of carboxymethyl; reduced acidity and solubility
Compound from C₁₈H₁₆N₂O₆S₃ -CH₂COOH -SCH₃ + -COOH Methylsulfanyl group added to butanoic acid; increased lipophilicity
4-[(5Z)-5-({2-[4-(3-Chlorophenyl)piperazinyl]-4-oxopyrido[1,2-a]pyrimidin-3-yl}methylidene)... C₂₇H₂₄ClN₅O₄S₂ -CH₂COOH Complex aryl-piperazine substituent Bulky substituent; likely altered pharmacokinetics
Compound from C₁₉H₂₀N₄O₅S₂ -CH₂COOH Ethylamino-pyridopyrimidine group Extended heterocyclic system; potential for enhanced target binding

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The compound is synthesized via condensation reactions between 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids and substituted indole aldehydes. A typical procedure involves refluxing equimolar amounts of 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid (3 mmol), 1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde (3.6 mmol), and anhydrous sodium acetate (3 mmol) in acetic acid for 1 hour . Optimization focuses on solvent choice (acetic acid or DMF), temperature (reflux conditions), and stoichiometric ratios to maximize yield (typically 60–75%) and purity. Post-synthesis, recrystallization from acetic acid-DMF mixtures is recommended to enhance crystallinity .

Q. Which analytical techniques are critical for characterizing its molecular structure and purity?

  • Spectroscopy : UV-Vis spectroscopy (λmax ~450 nm for the conjugated π-system) and FTIR (C=O stretches at 1680–1720 cm⁻¹, C=S at 1250 cm⁻¹) confirm functional groups .
  • Chromatography : HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) assesses purity (>95% by area normalization) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points (~250–270°C) and thermal stability up to 200°C .

Q. What are its solubility properties, and how do they influence formulation for biological assays?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and acetic acid. For in vitro studies, stock solutions are prepared in DMSO (<1% v/v final concentration to avoid cytotoxicity) and diluted in PBS or cell culture media .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways or optimizing synthesis?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states, identifying energy barriers for key steps like Schiff base formation or cyclization. ICReDD’s approach combines these calculations with machine learning to predict optimal reaction conditions (e.g., solvent polarity, catalyst loading), reducing trial-and-error experimentation by 40–60% . For example, simulations suggest acetic acid stabilizes the zwitterionic intermediate during condensation, aligning with experimental yields .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?

Discrepancies (e.g., unexpected byproducts or low yields) are addressed through:

  • Mechanistic Re-evaluation : Isotopic labeling (e.g., <sup>13</sup>C-NMR) tracks carbon migration during cyclization .
  • In Situ Monitoring : ReactIR or HPLC-MS detects transient intermediates, validating computational models .
  • Multi-variable Optimization : Design of Experiments (DoE) screens parameters (pH, temperature) to reconcile predicted and observed outcomes .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

The thiazolidinone and indole moieties suggest kinase or protease inhibition. Target engagement is tested via:

  • Enzyme Assays : IC50 determination using recombinant kinases (e.g., EGFR) with ADP-Glo™ kits .
  • Cellular Assays : Apoptosis induction (Annexin V/PI staining) and ROS generation (DCFH-DA probe) in cancer cell lines (e.g., MCF-7) .
  • Molecular Docking : AutoDock Vina predicts binding poses in active sites (e.g., PD-L1), validated by mutagenesis studies .

Methodological Recommendations

  • Contradiction Analysis : Use orthogonal techniques (e.g., X-ray crystallography vs. NMR) to resolve stereochemical ambiguities .
  • Process Design : Implement flow chemistry for scale-up, reducing reaction time by 30% compared to batch methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.